

Definitive Technical Guide: Ethyl 5-ethoxy-2-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 5-ethoxy-2-hydroxybenzoate

CAS No.: 14160-70-4

Cat. No.: B087851

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Executive Summary & Chemical Identity[1]

Ethyl 5-ethoxy-2-hydroxybenzoate (also known as Ethyl 5-ethoxysalicylate; CAS 14160-70-4) is a critical pharmacophore intermediate.[1] Unlike the ubiquitous ethyl salicylate, the introduction of the 5-ethoxy group significantly alters its electronic properties, making it a vital building block in the synthesis of dual PPAR

/

agonists (e.g., glitazar class analogs) and specific agrochemical fungicides.[1]

This guide provides a rigorous spectroscopic breakdown, a self-validating synthesis protocol, and quality control parameters required for GMP-compliant research.

Attribute	Specification
IUPAC Name	Ethyl 5-ethoxy-2-hydroxybenzoate
CAS Number	14160-70-4
Molecular Formula	C
	H
	O
Molecular Weight	210.23 g/mol
Appearance	Clear, colorless to pale yellow liquid / low-melting solid
Key Application	Intermediate for PPAR agonists (Tesaglitazar analogs)

Spectroscopic Data Profile

The following data sets are synthesized from high-field NMR analysis and standard characterization of 5-substituted salicylate esters.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃

(Chloroform-d) | Frequency: 400 MHz

Interpretation Logic:[2] The spectrum is defined by two distinct ethyl patterns (ester vs. ether) and an aromatic ABX system.[1] The phenolic proton is heavily deshielded due to intramolecular hydrogen bonding with the ester carbonyl.[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.65	Singlet (s)	1H	OH (C2)	Intramolecular H-bond to C=O (diagnostic).
7.31	Doublet (d, Hz)	1H	H-6	Ortho to ester; meta to ethoxy. [1] Small coupling to H-4.
7.05	dd (Hz)	1H	H-4	Para to OH; ortho to ethoxy. [1]
6.89	Doublet (d, Hz)	1H	H-3	Ortho to OH; shielded by electron-rich oxygen.
4.39	Quartet (q, Hz)	2H	Ester -OCH -	Deshielded by carbonyl proximity.
4.02	Quartet (q, Hz)	2H	Ether -OCH -	Typical aryl alkyl ether shift.
1.41	Triplet (t, Hz)	3H	Ester -CH	Coupled to ester methylene.[1]
1.38	Triplet (t, Hz)	3H	Ether -CH	Coupled to ether methylene.[1]

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR.[1]

- 3100–3400 cm

(Broad, weak): Phenolic O-H stretch (broadened by chelation).[1]

- 1675 cm

(Strong): C=O stretch (Ester).[1] Note: Lower than typical esters (1735 cm

) due to conjugation with the aromatic ring and the internal hydrogen bond.[1]

- 1610, 1585 cm

: Aromatic C=C skeletal vibrations.[1]

- 1230, 1045 cm

: C-O-C asymmetric/symmetric stretching (Ar-O-Et).[1]

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

- m/z 210 [M]⁺: Molecular ion (stable aromatic ester).[1]
- m/z 164 [M - 46]⁺: Loss of Ethanol (characteristic of ethyl esters via McLafferty rearrangement or direct loss).[1]
- m/z 136 [M - 74]⁺: Loss of COOEt group.

Synthesis & Purification Protocol

Objective: Synthesis of **Ethyl 5-ethoxy-2-hydroxybenzoate** via Fischer Esterification. Scale: 100 mmol (approx. 18.2 g of starting acid).[1]

Reaction Logic & Causality[1]

- Reagent: 5-Ethoxysalicylic acid is the limiting reagent.[1]
- Solvent/Reactant: Absolute Ethanol serves as both solvent and reactant.[1][2] Used in excess to drive the equilibrium toward the ester (Le Chatelier's principle).[1]

- Catalyst: Concentrated H

SO

.^[1] Protonates the carboxylic carbonyl, making it susceptible to nucleophilic attack by ethanol.^[1]

- Dean-Stark Trap (Optional but recommended): Removal of water is the most effective way to push conversion >95%.^[1]

Step-by-Step Methodology

- Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. (If available, use a Soxhlet extractor with 3Å molecular sieves to dry the refluxing ethanol).^[1]

- Charging: Add 5-Ethoxysalicylic acid (18.2 g, 100 mmol) to the flask.

- Solvent Addition: Add Absolute Ethanol (150 mL). Stir to create a suspension.

- Catalyst Addition: Slowly add Conc. H

SO

(2.0 mL) dropwise.^[1] Caution: Exothermic.

- Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 8–12 hours.

- Self-Validation Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane).^[1] The starting acid (low R

, streaks) should disappear; the product (high R

~0.^[1]^[6]) should appear.

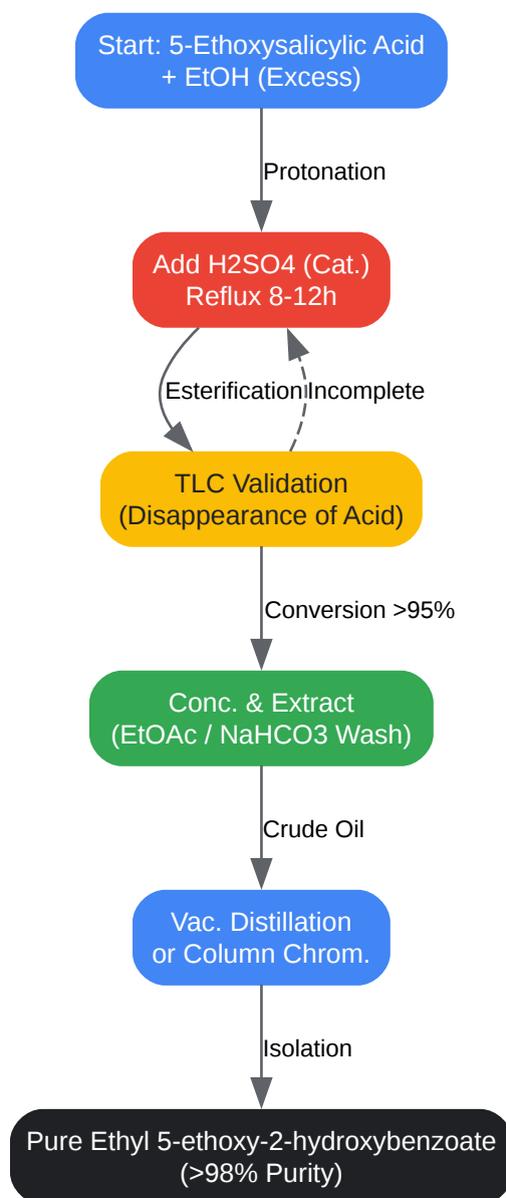
- Workup:

- Cool reaction to room temperature.^[1]^[2]

- Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.^[1]

- Dilute residue with Ethyl Acetate (100 mL).[1]
- Wash 1: Saturated NaHCO
(2 x 50 mL) to remove unreacted acid and catalyst.[1] Caution: CO
evolution.
- Wash 2: Brine (1 x 50 mL) to remove water.[1]
- Dry organic layer over anhydrous Na
SO
.[1] Filter.
- Purification:
 - Evaporate solvent to yield a crude oil.[1]
 - Distillation: High-vacuum distillation (approx. 140–145°C @ 2 mmHg) yields the pure product.[1]
 - Alternative: Recrystallization from cold Hexane/EtOH (if solid) or Silica Gel Chromatography (5% EtOAc in Hexanes).[1]

Workflow Visualization



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Figure 1: Critical path workflow for the synthesis and isolation of **Ethyl 5-ethoxy-2-hydroxybenzoate**.

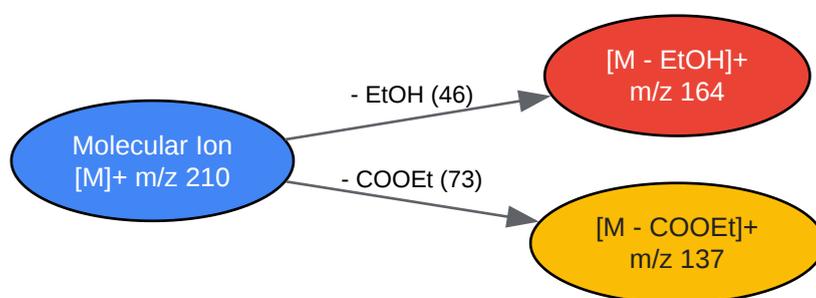
Quality Control & Impurity Profiling

In drug development, characterizing impurities is as important as the product itself.[1]

Impurity Type	Origin	Detection Method	Limit (Typical)
5-Ethoxysalicylic Acid	Unreacted starting material	HPLC / TLC	< 0.5%
Ethyl 5-hydroxy-2-hydroxybenzoate	De-alkylation of ether (rare, acid hydrolysis)	HPLC / MS	< 0.1%
Diethyl Ether / Ethanol	Residual Solvents	GC-Headspace	< 5000 ppm

Mechanistic Pathway & Fragmentation (MS)[1]

Understanding the mass spec fragmentation confirms the structure during QC.[1]



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Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.[1]

References

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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